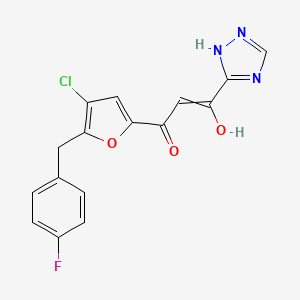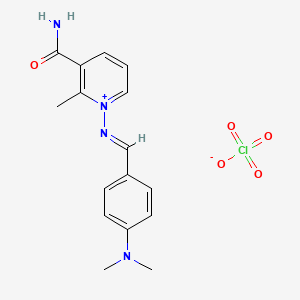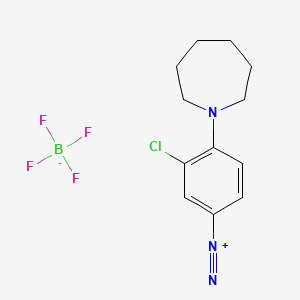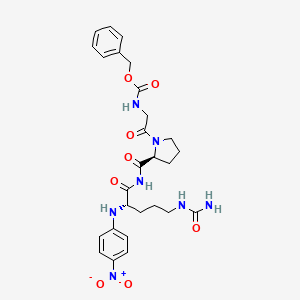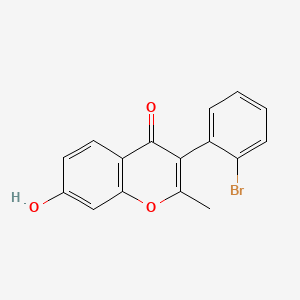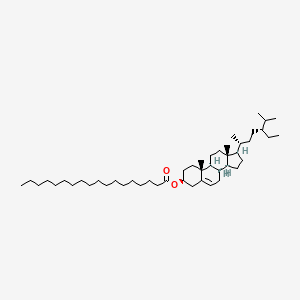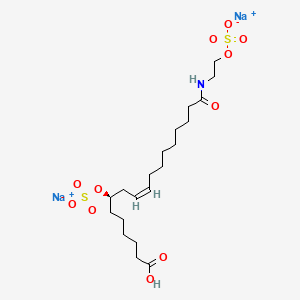
Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple sulphonatooxy groups and an oleamidate backbone. It is primarily used in industrial and scientific research due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate typically involves multiple steps. The process begins with the preparation of the oleamidate backbone, followed by the introduction of sulphonatooxy groups. Common reagents used in this synthesis include oleic acid, ethylene oxide, and sulphur trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also involves rigorous purification steps, including crystallization and filtration, to remove any impurities.
化学反応の分析
Types of Reactions: Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sulphonatooxy groups and the oleamidate backbone.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of halogenated oleamidates.
科学的研究の応用
Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it serves as a surfactant and emulsifying agent in biochemical assays. In medicine, it is explored for its potential use in drug delivery systems due to its amphiphilic nature. Industrially, it is utilized in the formulation of detergents and cleaning agents.
作用機序
The mechanism of action of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate involves its interaction with molecular targets through its sulphonatooxy groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The oleamidate backbone also plays a role in modulating the compound’s amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.
類似化合物との比較
Similar Compounds:
- Disodium hydrogen phosphate dihydrate
- Sodium phosphate dibasic dihydrate
- Disodium hydrogen phosphate dodecahydrate
Uniqueness: Compared to similar compounds, disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is unique due to its complex structure and multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and applications. Its amphiphilic nature also distinguishes it from simpler phosphate compounds, making it more versatile in various scientific and industrial applications.
特性
CAS番号 |
94135-45-2 |
|---|---|
分子式 |
C20H35NNa2O11S2 |
分子量 |
575.6 g/mol |
IUPAC名 |
disodium;[(Z,6R)-1-carboxy-17-oxo-17-(2-sulfonatooxyethylamino)heptadec-8-en-6-yl] sulfate |
InChI |
InChI=1S/C20H37NO11S2.2Na/c22-19(21-16-17-31-33(25,26)27)14-10-6-4-2-1-3-5-8-12-18(32-34(28,29)30)13-9-7-11-15-20(23)24;;/h5,8,18H,1-4,6-7,9-17H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/b8-5-;;/t18-;;/m0../s1 |
InChIキー |
QLOOPHWZEFMSHA-UODLQSSDSA-L |
異性体SMILES |
C(CCC/C=C\C[C@@H](CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C(CCCC=CCC(CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
